3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine chemical properties
3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and a proposed synthetic pathway for the novel heterocyclic compound, 3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine. This molecule integrates three key structural motifs of significant interest in medicinal chemistry: a piperidine ring, a 1,3-thiazole core, and a trifluoromethyl group. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from established chemical principles and analogous structures to provide a robust predictive overview. We will explore its predicted physicochemical properties, outline a detailed, plausible synthetic protocol, discuss its expected reactivity and spectroscopic signatures, and postulate its potential applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic agents.
Introduction: A Scaffold of Pharmacological Promise
In the landscape of modern drug discovery, the strategic combination of proven pharmacophores is a cornerstone of rational drug design. The molecule 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine represents a compelling convergence of three such privileged structural units.
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The Piperidine Moiety: The saturated nitrogen-containing heterocycle, piperidine, is one of the most ubiquitous scaffolds in FDA-approved drugs and natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with biological targets. Furthermore, the secondary amine provides a key site for hydrogen bonding and a handle for further chemical modification.[3]
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The Trifluoromethyl Group (-CF₃): The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound.[4] The strong carbon-fluorine bond imparts high metabolic stability, often blocking sites of oxidative metabolism.[4] Its high electronegativity and lipophilicity can significantly alter a molecule's pKa, membrane permeability, and binding affinity to target proteins.[4][5]
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The 1,3-Thiazole Ring: Thiazole derivatives are a class of heterocyclic compounds that feature prominently in a wide array of biologically active molecules, exhibiting properties that include antimicrobial, anti-inflammatory, and anticancer activities.[6][7] The thiazole ring acts as a rigid linker and a bioisostere for other aromatic and heterocyclic systems, participating in various non-covalent interactions within protein binding pockets.[8]
This guide aims to provide a foundational understanding of 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine, offering a predictive but scientifically grounded framework for its synthesis and potential utility.
Predicted Physicochemical Properties
| Property | Predicted Value | Source / Comment |
| Molecular Formula | C₉H₁₁F₃N₂S | Based on structure |
| Molecular Weight | 236.26 g/mol | Based on structure |
| XLogP | ~2.0 - 2.5 | Predicted; indicates moderate lipophilicity, suitable for cell permeability.[9] |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | Predicted; suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Key interaction point for receptor binding. |
| Hydrogen Bond Acceptors | 3 (Thiazole N, Piperidine N) | Key interaction points for receptor binding. |
| Rotatable Bonds | 1 | Indicates low conformational flexibility. |
Note: Predictions are generated based on standard computational algorithms and should be confirmed experimentally.
Proposed Synthesis and Methodologies
A robust and logical synthetic route is critical for the exploration of any new chemical entity. We propose a multi-step synthesis based on the classical Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.
Retrosynthetic Analysis
The primary disconnection strategy involves the formation of the thiazole ring. This leads back to a piperidine-derived thioamide and a trifluoromethyl-containing α-haloketone, both of which can be accessed from commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The forward synthesis involves three main stages: preparation of a protected piperidine thioamide, Hantzsch thiazole cyclization, and final deprotection to yield the target compound. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is recommended to prevent side reactions during the cyclization step.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies.
Step 1: Synthesis of tert-butyl 3-(aminocarbonyl)piperidine-1-carboxylate
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To a stirred solution of piperidine-3-carboxamide (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M), add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amide, which can often be used without further purification.
Step 2: Synthesis of tert-butyl 3-(aminocarbonothioyl)piperidine-1-carboxylate
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Dissolve the amide from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
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Add Lawesson's reagent (0.6 eq) portion-wise.
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Heat the mixture to reflux (approx. 66 °C) and stir for 4-6 hours, monitoring by TLC.
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Cool the reaction to room temperature and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired thioamide.
Step 3: Synthesis of tert-butyl 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
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To a solution of the thioamide from Step 2 (1.0 eq) in absolute ethanol (0.2 M), add 3-bromo-1,1,1-trifluoroacetone (1.1 eq).
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Heat the mixture to reflux (approx. 78 °C) and stir for 8-12 hours.[10]
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Monitor the formation of the thiazole ring by LC-MS.
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Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to isolate the protected target molecule.
Step 4: Synthesis of 3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine (Final Product)
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Dissolve the Boc-protected thiazole from Step 3 (1.0 eq) in DCM (0.1 M).
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Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.
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Monitor the deprotection by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize excess acid.
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Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the final product, likely as a free base or a salt.
Reactivity Profile and Spectroscopic Characterization
The molecule possesses two primary sites of reactivity: the piperidine nitrogen and the thiazole ring.
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Piperidine Nitrogen: As a secondary amine, the N-H proton is acidic and the nitrogen lone pair is both basic and nucleophilic. It is expected to readily undergo standard amine reactions such as N-alkylation, N-acylation, and reductive amination.
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Thiazole Ring: The thiazole ring is generally electron-deficient, a character that is enhanced by the strongly electron-withdrawing trifluoromethyl group. The C5-H is the most likely position for electrophilic aromatic substitution, although harsh conditions may be required. The ring nitrogen atom is weakly basic and can be protonated or coordinated to Lewis acids.[10]
Anticipated Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals for piperidine protons (1.5-3.5 ppm, complex multiplets), a singlet for the thiazole C5-H (7.5-8.0 ppm), and a broad singlet for the piperidine N-H. |
| ¹³C NMR | Signals for piperidine carbons (25-60 ppm), thiazole C2 (~170 ppm), C4 (~145 ppm, q, J_CF ≈ 35-40 Hz), C5 (~120 ppm), and the CF₃ carbon (~122 ppm, q, J_CF ≈ 270 Hz).[7] |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group around -60 to -65 ppm (relative to CFCl₃). |
| IR (FTIR) | Characteristic stretches for N-H (~3300 cm⁻¹), C-H (aliphatic, ~2850-2950 cm⁻¹), C=N (~1610 cm⁻¹), and strong C-F bands (~1100-1300 cm⁻¹).[11] |
| HRMS (ESI+) | Calculated m/z for [C₉H₁₂F₃N₂S]⁺: 237.0668. Found: [Experimental value]. |
Potential Applications in Drug Discovery
The unique combination of structural motifs in 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine suggests its potential as a valuable scaffold in various therapeutic areas. By analyzing the activities of structurally related compounds, we can hypothesize potential applications:
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CNS Disorders: Many piperidine-containing molecules are CNS-active. The lipophilicity imparted by the CF₃ group could facilitate blood-brain barrier penetration. Analogs containing piperidinyl-thiazole cores have been investigated as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and anxiety.[12]
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Oncology: Both piperidine and thiazole scaffolds are found in numerous anticancer agents.[1] They can be designed to target kinases, cell cycle proteins, or other pathways critical to cancer cell proliferation.
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Infectious Diseases: Thiazole derivatives have a long history as antimicrobial and antimalarial agents.[13] This scaffold could serve as a starting point for the development of new anti-infectives.
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Agrochemicals: Thiazolyl piperidine structures have been shown to possess insecticidal activity, indicating potential applications in crop protection.
Conclusion
3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine is a novel chemical entity with significant potential as a building block for the development of new therapeutics and functional molecules. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. By leveraging established reactivity of its constituent parts—the piperidine, thiazole, and trifluoromethyl groups—we have outlined a clear path for its preparation and have predicted its key chemical properties. The proposed synthetic route is logical and employs reliable, well-documented chemical transformations. Further investigation into the biological activity of this molecule and its derivatives is highly encouraged and promises to yield valuable insights for the drug discovery community.
References
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